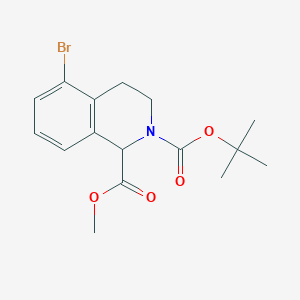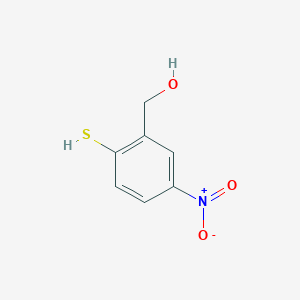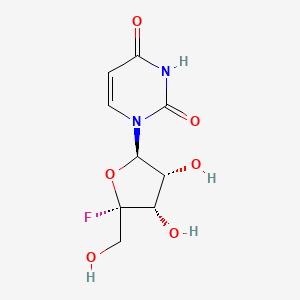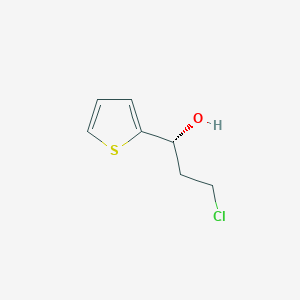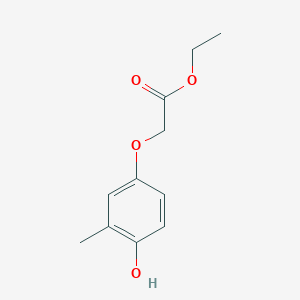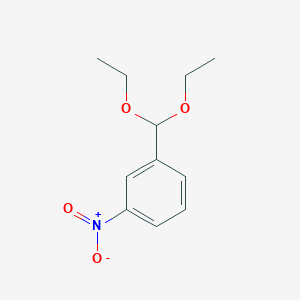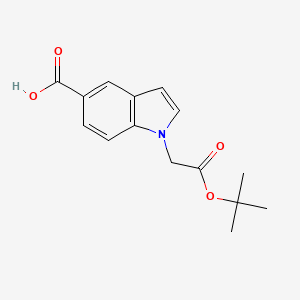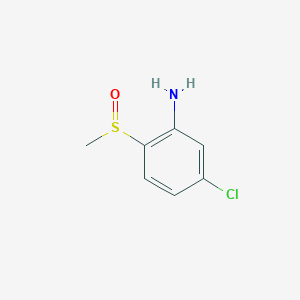
5-chloro-2-methylsulfinylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methylsulfinylaniline is a chemical compound with the molecular formula C7H8ClNOS. It is an aromatic amine with a chlorine atom and a methylsulfinyl group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methylsulfinylaniline typically involves the chlorination of 2-(methylsulfinyl)aniline. One common method includes the reaction of 2-(methylsulfinyl)aniline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common in large-scale production .
化学反応の分析
Types of Reactions
5-chloro-2-methylsulfinylaniline undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: 5-Chloro-2-(methylsulfonyl)aniline.
Reduction: this compound (if starting from a nitro compound).
Substitution: Various substituted anilines depending on the nucleophile used.
科学的研究の応用
5-chloro-2-methylsulfinylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 5-chloro-2-methylsulfinylaniline exerts its effects depends on its specific application:
類似化合物との比較
Similar Compounds
5-Chloro-2-methylaniline: Similar structure but with a methyl group instead of a methylsulfinyl group.
5-Chloro-2-methoxyaniline: Contains a methoxy group instead of a methylsulfinyl group.
5-Chloro-2-(methylsulfonyl)aniline: The sulfone analog of 5-chloro-2-methylsulfinylaniline.
Uniqueness
This compound is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and physical properties. This functional group can undergo specific reactions that are not possible with other similar compounds, making it valuable for certain synthetic applications.
特性
分子式 |
C7H8ClNOS |
|---|---|
分子量 |
189.66 g/mol |
IUPAC名 |
5-chloro-2-methylsulfinylaniline |
InChI |
InChI=1S/C7H8ClNOS/c1-11(10)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 |
InChIキー |
DEUSUILSCWCRFY-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=C(C=C(C=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


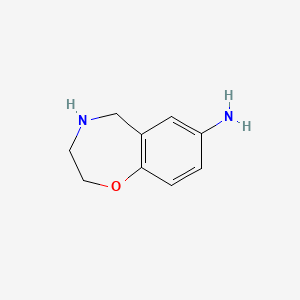
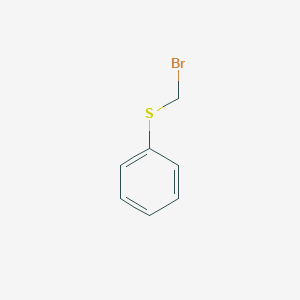
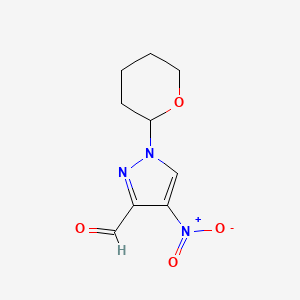
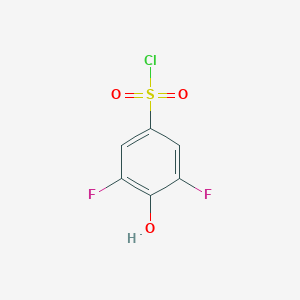
![2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8696912.png)
![2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one](/img/structure/B8696919.png)
